Product packaging for cerivastatin sodium(Cat. No.:CAS No. 143201-12-1)

cerivastatin sodium

Cat. No.: B1176552
CAS No.: 143201-12-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Cerivastatin (B1668405) sodium acts as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate. wikipedia.orgfda.govncats.io This step is rate-limiting in the cholesterol biosynthesis pathway. fda.govfda.gove-lactancia.org By competitively binding to the active site of HMG-CoA reductase, cerivastatin sodium reduces the production of mevalonate, thereby decreasing intracellular cholesterol levels, particularly in hepatic cells. wikipedia.orgfda.govncats.iofda.gov The reduction in hepatic cholesterol subsequently leads to an upregulation of LDL receptors on the cell surface, enhancing the uptake of LDL cholesterol from the circulation and lowering plasma cholesterol concentrations. wikipedia.orgfda.govfda.gov

Competitive Inhibition Kinetics and Enzyme Affinity

Cerivastatin is described as a potent competitive inhibitor of HMG-CoA reductase. selleck.co.jpfda.govcaymanchem.com Studies have shown this compound to possess a high enzyme affinity, with a reported Ki value of 1.3 nM. selleck.co.jpcaymanchem.commedchemexpress.com This high affinity contributes to its potency in inhibiting the enzyme at low concentrations compared to some other statins. wikipedia.orgnih.gov

Here is a table comparing the Ki values of this compound and lovastatin (B1675250) for HMG-CoA reductase:

CompoundKi (nM)
This compound1.3
Lovastatin150

*Data derived from search result nih.gov.

Downstream Effects on Isoprenoid Biosynthesis: Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP)

Beyond cholesterol, the mevalonate pathway is also crucial for the synthesis of isoprenoid intermediates, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.comresearchgate.netoup.comnih.gov These isoprenoids are essential for the post-translational modification (prenylation) of various proteins, notably small GTP-binding proteins like Ras and Rho. oup.comoup.comnih.govjpp.krakow.ploup.com Inhibition of HMG-CoA reductase by this compound leads to a decrease in the cellular levels of FPP and GGPP. oup.comoup.comnih.govjpp.krakow.pl This reduction in isoprenoids impairs the prenylation of proteins, affecting their membrane localization and subsequent signaling activities. oup.comoup.comnih.govjpp.krakow.ploup.comoup.com

Studies have demonstrated that the effects of cerivastatin on cellular processes can be reversed by the addition of mevalonate or, more specifically, by the addition of GGPP, highlighting the importance of inhibiting isoprenoid synthesis in its mechanism of action. oup.comnih.govjpp.krakow.plahajournals.org

Intracellular Signaling Pathway Modulation

The reduction in FPP and GGPP levels due to this compound's action on the mevalonate pathway results in the modulation of several intracellular signaling cascades, contributing to its non-lipid-lowering (pleiotropic) effects. oup.comresearchgate.netoup.comnih.govoup.com

RhoA and Ras GTPase Modulation and Subcellular Localization

RhoA and Ras are small GTPases that require prenylation (geranylgeranylation for RhoA and farnesylation for Ras) for their proper membrane localization and function in cell signaling. oup.comoup.comjpp.krakow.ploup.commdpi.com this compound, by inhibiting the synthesis of GGPP and FPP, impairs the prenylation of RhoA and Ras, leading to their delocalization from the cell membrane to the cytosol. oup.comoup.comjpp.krakow.ploup.comahajournals.org This altered subcellular localization disrupts their downstream signaling pathways, which are involved in various cellular processes such as cell proliferation, migration, and cytoskeletal organization. oup.comresearchgate.netoup.comoup.comahajournals.org

Research indicates that the anti-proliferative and anti-invasive effects of cerivastatin in certain cell lines are primarily mediated through the inhibition of RhoA prenylation, as these effects can be reversed by the addition of GGPP but not FPP. oup.comoup.com

Here is a table summarizing the effect of cerivastatin on RhoA and Ras localization:

GTPasePrenylation RequirementEffect of Cerivastatin Treatment (e.g., in MDA-MB-231 cells)Reversal by GGPPReversal by FPP
RhoAGeranylgeranylationDelocalization from membrane to cytosolYesNo
RasFarnesylationDelocalization from membrane to cytosolNoConsidered subsidiary

*Data derived from search results oup.comoup.comoup.com.

Nuclear Factor-kappa B (NFκB) Pathway Inactivation

The NFκB pathway is a key regulator of genes involved in inflammation, immune responses, and cell survival. researchgate.netspandidos-publications.com Studies have shown that this compound can induce inactivation of the NFκB pathway. oup.comresearchgate.netspandidos-publications.commedchemexpress.com This effect appears to be, at least in part, dependent on the inhibition of RhoA signaling. oup.comresearchgate.netmedchemexpress.com Inactivation of NFκB can lead to a decrease in the expression of downstream targets, such as urokinase and matrix metalloproteinase-9, which are involved in processes like cell migration and invasion. oup.comresearchgate.net

Cell Cycle Regulatory Protein Modulation: p21Waf1/Cip1 Expression

This compound has been shown to modulate the expression of cell cycle regulatory proteins, particularly the cyclin-dependent kinase inhibitor p21Waf1/Cip1. oup.commedchemexpress.comsandiego.edumedchemexpress.com Research in certain cancer cell lines indicates that cerivastatin treatment leads to a marked increase in the levels of p21Waf1/Cip1 mRNA and protein. oup.commedchemexpress.commedchemexpress.comallgenbio.com This upregulation of p21Waf1/Cip1 is associated with an arrest of the cell cycle, typically in the G1/S phase. oup.commedchemexpress.commedchemexpress.com The increase in p21Waf1/Cip1 expression is thought to be linked to the inhibition of RhoA prenylation, as geranylgeranylation of RhoA has been reported to suppress p21Waf1/Cip1 transcription. oup.comoup.com

Here is a table showing the effect of cerivastatin on p21Waf1/Cip1 in MDA-MB-231 cells:

TargetEffect of Cerivastatin Treatment (25 ng/mL)Incubation Time
p21Waf1/Cip1 mRNAIncreased levels12 hours
p21Waf1/Cip1 proteinMarked increase18 hours
Cell CycleArrest in G1/S phase36 hours

*Data derived from search results oup.commedchemexpress.commedchemexpress.com.

Properties

CAS No.

143201-12-1

Molecular Formula

C9H13NS

Synonyms

6-Heptenoic acid, 7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-, monosodium salt, [R-[R*,S*-(E)]]-

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Cerivastatin Sodium

Intracellular Signaling Pathway Modulation

Hippo-YAP/TAZ Signaling Pathway Inhibition

The Hippo signaling pathway, and its downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), play crucial roles in regulating organ size, cell proliferation, and apoptosis mdpi.comresearchgate.netaai.org. YAP/TAZ activity is influenced by cytoskeletal structure and acts as sensors of the mevalonate (B85504) pathway mdpi.comaai.org. Statins, including cerivastatin (B1668405), inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, thereby reducing the production of isoprenoids like geranylgeranyl pyrophosphate (GGPP) mdpi.comaai.org. GGPP is involved in the prenylation of small GTPases like Rho, which are critical for their membrane localization and function in signal transduction, including actin remodeling mdpi.comaai.orgahajournals.org.

Research indicates that cerivastatin can inhibit YAP/TAZ activation by blocking the mevalonate pathway and subsequently affecting the geranyl-geranylation and subcellular localization of Rho-GTPases mdpi.com. Studies have shown that lipophilic statins, including cerivastatin, induce the redistribution of YAP from the nucleus to the cytoplasm in endothelial cells aai.orgoup.com. This relocalization is associated with a reduction in the mRNA levels of YAP/TEAD-regulated genes such as CTGF and Cyr61 aai.orgoup.com. The inhibitory effects of statins on YAP nuclear localization and gene expression can be reversed by the addition of mevalonate or GGOH (a precursor of GGPP), highlighting the mevalonate pathway's involvement in this mechanism aai.org. Cerivastatin treatment has been shown to induce significant cytoplasmic re-localization of YAP/TAZ in cancer cells, an effect that is abrogated by the addition of mevalonate nih.gov. Interfering with YAP nuclear localization using cerivastatin has also been linked to the regulation of cell cycle progression researchgate.net.

Activated AMP-Kinase (AMPK) Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Research suggests that cerivastatin can influence the activated AMP-Kinase (AMPK) signaling pathway. Studies in uveal melanoma cells treated with cerivastatin have observed the upregulation of genes involved in the activated AMPK signaling pathway, which is consistent with anti-proliferative effects mdpi.com.

Furthermore, the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase, is phosphorylated and inactivated by AMPK ahajournals.org. Fluid shear stress, for instance, activates AMPK in endothelial cells, leading to the phosphorylation and reduced activity of HMG-CoA reductase ahajournals.org. This mechanism is comparable to the effects of cerivastatin in attenuating the activation of downstream signaling molecules like Ras ahajournals.org. Prolonged shear stress also leads to a decrease in HMG-CoA reductase mRNA expression dependent on AMPK ahajournals.org.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, are nuclear receptors that play roles in lipid metabolism, inflammation, and cellular differentiation nih.govki.se. Studies indicate that cerivastatin can be associated with the activation of PPAR signaling pathways. Research in uveal melanoma cells treated with cerivastatin has shown the upregulation of genes involved in the peroxisome proliferator-activated receptor (PPAR) signaling pathway mdpi.com.

Multiple studies have demonstrated that PPARs can mediate some of the pleiotropic anti-inflammatory and anti-atherogenic effects of statins, including cerivastatin nih.govresearchgate.net. Statins have been shown to induce the expression of PPARα and PPARγ mRNA and protein levels in primary endothelial cells nih.gov. This induction is associated with a reduction in pro-inflammatory cytokines like IL-1β and IL-6 and a decrease in the expression of NADPH oxidase subunits and COX-2 nih.gov. Proposed mechanisms for PPAR activation by statins include the inhibition of RhoA signaling, leading to the increased production of 15d-PGJ2, a natural PPARγ ligand, and the potential for statins to directly bind to PPARα researchgate.net.

Gene Expression Regulation

Cerivastatin sodium has been shown to influence the expression of various genes involved in processes such as atherosclerosis and cell migration.

Atherogenic Gene Expression Repression via KLF2 Induction

Atherosclerosis is a complex disease characterized by inflammation and the accumulation of plaque in arteries. Kruppel-like factor 2 (KLF2) is a transcription factor predominantly expressed in endothelial cells and is considered a master regulator of endothelial homeostasis, controlling genes involved in anti-inflammatory, anti-thrombotic, and anti-proliferative effects kribb.re.krahajournals.org. KLF2 can suppress atherogenic/inflammatory signaling pathways kribb.re.kr.

Cerivastatin has been shown to repress atherogenic gene expression through the induction of KLF2, a mechanism potentially mediated via isoprenoid metabolic pathways medkoo.combiosynth.comnih.gov. Some statins, including cerivastatin, have been demonstrated to induce endothelial KLF2 expression kribb.re.kr. KLF2 induction by statins contributes to their vasoprotective effects by regulating the expression of genes like endothelial nitric oxide synthase (eNOS) and repressing adhesion molecules such as VCAM-1 kribb.re.krahajournals.org.

Modulation of Urokinase and Matrix Metalloproteinase-9 Expression

Urokinase-type plasminogen activator (u-PA) and Matrix Metalloproteinase-9 (MMP-9) are proteases involved in extracellular matrix remodeling, cell migration, and invasion, processes relevant in contexts like cancer metastasis medchemexpress.comoup.comresearchgate.net.

This compound has been shown to modulate the expression of urokinase and matrix metalloproteinase-9. In highly invasive breast cancer cell lines (MDA-MB-231), cerivastatin induced inactivation of NFκB in a RhoA inhibition-dependent manner, resulting in a decrease in urokinase and metalloproteinase-9 expression nih.govmedchemexpress.comoup.comresearchgate.netmedchemexpress.com. This effect on urokinase and MMP-9 expression was observed after treatment with cerivastatin medchemexpress.comoup.com. While an inhibitory effect on u-PA and MMP-9 expression was demonstrated, it was noted to be moderate and potentially not the sole mechanism for the observed inhibition of cell invasiveness oup.com. The decrease in urokinase and MMP-9 expression was observed after 36 hours of incubation with cerivastatin in MDA-MB-231 cells oup.com.

Preclinical Pharmacological Investigations of Cerivastatin Sodium

In Vitro Pharmacodynamics and Potency Assessment

In vitro investigations aimed to characterize the fundamental inhibitory activity of cerivastatin (B1668405) on HMG-CoA reductase and its impact on cholesterol synthesis in isolated cellular systems.

Comparative Enzyme Inhibition Studies with Other HMG-CoA Reductase Inhibitors

Cerivastatin has been shown to be a highly potent inhibitor of HMG-CoA reductase. Studies comparing the inhibitory constant (Ki) of cerivastatin with other statins have demonstrated its superior potency. For instance, cerivastatin inhibited the membrane-bound HMG-CoA reductase from rat liver microsomes with a Ki value of 1.3 x 10-9 M. nih.gov In comparison, lovastatin (B1675250) exhibited a Ki value of 150 x 10-9 M, indicating that cerivastatin was approximately 100-fold more potent than lovastatin in this assay. nih.gov Another source indicates cerivastatin was approximately 100 times more potent than lovastatin as an inhibitor of its cognate enzyme. fda.gov Cerivastatin was considered the most potent inhibitor among the statins studied at the time, with an inhibitory constant of 0.5 µg/L. wikipedia.org

StatinKi (M)Relative Potency (vs. Lovastatin)
Cerivastatin1.3 x 10-9~100x
Lovastatin150 x 10-91x

Table 1: Comparative In Vitro HMG-CoA Reductase Inhibition

Hepatic Cholesterol Biosynthesis Inhibition in Isolated Cellular Systems

Beyond direct enzyme inhibition, the effect of cerivastatin on cholesterol synthesis was evaluated in cellular models, particularly those of hepatic origin. In human hepatoma HepG2 cells, cerivastatin inhibited cholesterol synthesis with an IC50 value of 1.0 x 10-9 M. nih.gov This IC50 value was similar to its Ki for the isolated enzyme, suggesting efficient cellular uptake and activity. nih.gov Another study also reported an IC50 value of 1.0 nM for cerivastatin's inhibition of cholesterol synthesis in HepG2 cells. ncats.io Earlier studies in primary rat hepatocytes determined the IC50 for cholesterol synthesis inhibition by cerivastatin to be 2.47 nM. researchgate.netnih.gov

Cell LineIC50 (M)
Human HepG2 cells1.0 x 10-9
Primary rat hepatocytes2.47 x 10-9

Table 2: In Vitro Inhibition of Hepatic Cholesterol Synthesis

Studies also investigated the selectivity of cerivastatin for hepatic versus non-hepatic cells. Some findings suggested that cerivastatin might be relatively nonspecific for hepatic uptake, with similar IC50 values observed in primary rat hepatocytes and cultured rat fibroblasts. researchgate.net

In Vivo Animal Model Studies on Pharmacodynamic Effects

In vivo studies in animal models were crucial for understanding the systemic effects of cerivastatin sodium on lipid metabolism and related processes.

Cholesterol Biosynthesis Inhibition in Rodent and Canine Models

In vivo studies in rats and dogs reflected the high in vitro activity of cerivastatin. Cerivastatin inhibited hepatic [14C]cholesterol synthesis from [14C]acetate with an oral ED50 value of 0.002 mg/kg body weight in both rats and dogs. nih.gov In contrast, lovastatin showed an oral ED50 value of 0.3 mg/kg in rats, again demonstrating a potency ratio of 100 or more between cerivastatin and lovastatin. nih.gov This indicated that cerivastatin was 100-150 times more potent than lovastatin in inhibiting hepatic cholesterol synthesis in these animal models. nih.gov Cerivastatin also showed high liver selectivity in these models, being at least 50-fold less active in the small intestine and testes with oral ED50 values higher than 0.1 mg/kg. nih.gov

Animal ModelEndpointED50 (mg/kg)Comparative Statin (Lovastatin) ED50 (mg/kg)Potency Ratio (Cerivastatin vs. Lovastatin)
RatHepatic [14C]cholesterol synthesis0.0020.3~150x
DogHepatic [14C]cholesterol synthesis0.002Not specified>100x (vs. rat data)

Table 3: In Vivo Inhibition of Hepatic Cholesterol Synthesis in Animal Models

In cholestyramine-primed dogs, cerivastatin dose-dependently lowered serum cholesterol concentrations. nih.govnih.gov Administration of 0.1 mg/kg per day for 20 days resulted in a reduction of up to 59% in serum cholesterol. nih.gov Serum triglycerides were also markedly reduced in these dogs, by 53% and 76% at doses of 0.03 mg/kg and 0.1 mg/kg, respectively. nih.gov In normal chow-fed dogs, cerivastatin at 0.1 mg/kg reduced LDL concentrations by up to 75%. nih.gov Studies in WHHL rabbits, an LDL receptor-deficient model, showed that this compound at 0.6 mg/kg/day for 32 weeks decreased plasma cholesterol levels by 39% compared to the control group. nih.gov

Impact on Hepatic LDL Receptor Regulation and Activity

A key mechanism by which statins lower plasma cholesterol is by increasing the expression and activity of hepatic LDL receptors. ncats.ioresearchgate.net Inhibition of cholesterol biosynthesis by cerivastatin reduces intracellular hepatic cholesterol levels, which in turn stimulates the synthesis of cell-surface LDL receptors. fda.govncats.io This increased receptor expression enhances the uptake and catabolism of LDL particles from the circulation, leading to reduced plasma LDL cholesterol concentrations. fda.govncats.io

In beagle dogs, oral administration of cerivastatin (0.01, 0.03, and 0.1 mg/kg per day) for 3 weeks increased hepatic LDL receptor binding activity. nih.gov Scatchard plot analysis in cerivastatin-treated animals revealed a 1.9-fold increase in the maximum binding capacity of hepatic LDL receptors. nih.gov Similar increases in LDL receptor binding activity, as well as receptor mRNA and protein concentrations, were observed in a dose-dependent manner (0.01-1.0 µM) when HepG2 cells were exposed to cerivastatin. nih.gov

Inhibition of Smooth Muscle Cell Migration in Vascular Biology Models

Beyond its effects on lipid metabolism, preclinical studies explored the potential antiatherogenic effects of cerivastatin, including its impact on smooth muscle cell migration, a process implicated in the development of atherosclerotic lesions. Cerivastatin has been shown to potently inhibit the migration of smooth muscle cells in vitro. nih.govcapes.gov.br This effect is considered to be independent of its lipid-lowering properties. ahajournals.org Studies using arterial myocytes demonstrated that cerivastatin inhibited migration, proliferation, and cholesterol synthesis in these cells. capes.gov.br In WHHL rabbits, cerivastatin treatment significantly reduced macrophage accumulation in arterial lesions, despite persistent hypercholesterolemia, and also suppressed atherosclerosis progression. nih.govahajournals.org While macrophage and extracellular lipid deposits were decreased in aortic and coronary lesions in cerivastatin-treated WHHL rabbits, the per cent area of smooth muscle cells did not significantly decrease in that specific study. nih.gov

Macrophage Accumulation and Proliferation in Atherogenesis Models

Research in animal models of atherosclerosis, such as the Watanabe heritable hyperlipidemic (WHHL) rabbit, has demonstrated that this compound can influence macrophage behavior within atherosclerotic lesions. Studies have shown that cerivastatin treatment can reduce the accumulation of macrophages in atheroma nih.govahajournals.orgahajournals.orgnih.gov. This reduction in macrophage content is considered a factor contributing to plaque stabilization and delayed progression of atherosclerosis nih.govnih.gov.

Detailed investigations have explored the mechanisms behind this reduced macrophage accumulation. Cerivastatin has been shown to suppress the growth and proliferation of macrophages both in vivo and in vitro ahajournals.orgahajournals.orgoup.com. In WHHL rabbits, cerivastatin treatment significantly reduced the number of macrophages expressing histone mRNA, a marker for cell replication, in atheroma ahajournals.orgoup.com. In vitro studies using cultured human monocyte/macrophages also demonstrated that cerivastatin reduced macrophage number in a dose-dependent manner ahajournals.orgahajournals.org. This suggests that cerivastatin may suppress macrophage survival and proliferation ahajournals.org.

Furthermore, cerivastatin has been found to reduce the expression of molecules associated with plaque instability and thrombogenicity in macrophages, such as matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9, and tissue factor (TF) ahajournals.orgahajournals.org. A decrease in the percentage of macrophages expressing these molecules in the cerivastatin-treated group suggests a reduction in macrophage activation in addition to diminished numbers ahajournals.org.

The effect of cerivastatin on macrophage accumulation appears to be significant even in the presence of persistent hypercholesterolemia ahajournals.org. While lipid lowering itself can influence macrophage behavior, studies suggest that cerivastatin may have a direct antiproliferative effect on macrophages independent of its lipid-lowering effects ahajournals.orgoup.com.

Data from a study in young WHHL rabbits treated with this compound (0.6 mg/kg/day for 32 weeks) illustrate its impact on lesional composition:

Lesional ComponentControl Group (% Area)Cerivastatin Group (% Area)P-value
Macrophages (Aortic)27.9 ± 1.921.0 ± 1.5<0.01
Extracellular Lipid (Aortic)5.1 ± 0.43.2 ± 0.4<0.001
Macrophages (Coronary)11.6 ± 2.44.9 ± 1.4<0.05

Data derived from immunohistostaining and Azan-Mallory staining of aortic and coronary lesions in WHHL rabbits nih.gov. Values are presented as mean ± standard error.

These findings indicate that this compound treatment leads to a significant decrease in the percentage area occupied by macrophages and extracellular lipid deposits within atherosclerotic lesions in this animal model nih.gov.

Anti-inflammatory and Immunomodulatory Mechanisms in Sepsis Models

Preclinical investigations have also explored the potential anti-inflammatory and immunomodulatory effects of cerivastatin in the context of sepsis models. Sepsis is characterized by a dysregulated host response to infection, often involving excessive inflammation binasss.sa.cr.

Studies in mouse models of sepsis induced by lipopolysaccharide (LPS), Staphylococcus aureus, or Salmonella typhimurium have shown that cerivastatin administration can improve survival rates nih.gov. This protective effect has been associated with cerivastatin's ability to attenuate pro-inflammatory cytokine production nih.gov. Specifically, significantly reduced release of tumor necrosis factor (TNF)-alpha and interleukin (IL)-6 was observed in cerivastatin-treated mice after LPS challenge nih.gov.

Beyond cytokine modulation, cerivastatin has also been shown to enhance bacterial clearance in these sepsis models nih.gov. Accelerated bacterial clearance was demonstrated in cerivastatin-treated mice following infection with S. typhimurium and S. aureus nih.gov.

The anti-inflammatory effects of statins, including cerivastatin, are considered among their pleiotropic actions, extending beyond their primary lipid-lowering role frontiersin.orgresearchgate.net. These effects may involve the inhibition of inflammatory mediators and modulation of immune cell function frontiersin.org. While the precise mechanisms by which statins confer benefit in sepsis are still being elucidated, potential explanations include their anti-inflammatory, immunomodulatory, antioxidative, and antithrombotic properties frontiersin.org.

Preclinical evidence suggests that cerivastatin's anti-inflammatory effects in vascular injury can occur independently of serum cholesterol and blood pressure lowering nih.gov. This reinforces the concept of pleiotropic effects contributing to its observed benefits in inflammatory conditions like sepsis.

Model StimulusSurvival Rate (PBS Group)Survival Rate (Cerivastatin Group)P-value
LPS19%31%0.001
Staphylococcus aureus20%56%0.01
Salmonella typhimurium10%48%0.03

Data represents survival rates in different sepsis models in mice treated with cerivastatin (4 mg/kg) or phosphate-buffered saline (PBS) nih.gov.

These results highlight the significant improvement in survival rates observed with cerivastatin treatment across different sepsis models, further supporting its potential anti-inflammatory and immunomodulatory actions in this context nih.gov.

Pharmacokinetic and Biotransformation Research of Cerivastatin Sodium

Absorption and Hepatic Uptake Mechanisms

Cerivastatin's selective distribution to the liver is attributed to carrier-mediated uptake processes in hepatocytes. researchgate.netcapes.gov.br

Carrier-Mediated Cellular Uptake in Hepatocytes: Kinetic Parameters and Saturation

Studies in primary cultured rat hepatocytes demonstrated that cerivastatin (B1668405) uptake is a saturable process, indicative of carrier mediation. capes.gov.br Kinetic evaluation in rat hepatocytes yielded a Michaelis-Menten constant (Km) of 5.86 µM and a maximum uptake velocity (Vmax) of 260 pmol/min/mg protein. capes.gov.br In human hepatocytes, kinetic analyses revealed Km values for cerivastatin uptake within the range of 3 to 18 µM, suggesting that transporter-mediated uptake accounts for a significant portion (more than 70%) of the total uptake at therapeutic concentrations. researchgate.netnih.gov This uptake was found to be sodium-independent. researchgate.netcapes.gov.br

Here is a table summarizing the kinetic parameters for cerivastatin uptake in hepatocytes:

SpeciesKm (µM)Vmax (pmol/min/mg protein)
Rat Hepatocytes5.86260
Human Hepatocytes3-18Not Specified

Role of Organic Anion Transporting Polypeptides (e.g., OATP1B1, OATP2)

Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 (formerly known as OATP2), play a crucial role in the hepatic uptake of cerivastatin. researchgate.netcapes.gov.brnih.govnih.govjst.go.jpmdpi.comdoi.org In vitro studies showed that substrates for OATP1 (such as cholate (B1235396) and taurocholate) and OATP2 (such as pravastatin) inhibited cerivastatin uptake into isolated rat hepatocytes, suggesting the involvement of these transporters. capes.gov.br Studies using human OATP2-expressing cells also demonstrated saturable OATP2-mediated uptake of cerivastatin. researchgate.netnih.gov Inhibition studies further supported the role of OATP2 (OATP1B1) in cerivastatin uptake. researchgate.netnih.govjst.go.jpmdpi.comdoi.orgnih.gov Genetic variations in SLCO1B1, the gene encoding OATP1B1, have been shown to affect cerivastatin transport. doi.orgnih.gov

ATP-Dependent Uptake Processes

Research indicates that the hepatic uptake of cerivastatin involves ATP-dependent processes. researchgate.netcapes.gov.br The total uptake clearance of cerivastatin in rat hepatocytes was significantly diminished by a metabolic inhibitor like 2,4-dinitrophenol, demonstrating ATP-dependent uptake. researchgate.netcapes.gov.br This suggests that energy-dependent transporters contribute to the accumulation of cerivastatin within liver cells.

Metabolic Pathways and Enzyme Systems

Cerivastatin is extensively metabolized in the liver, and its clearance is primarily mediated by biotransformation. nih.govpsu.edu No unchanged drug is excreted in humans. nih.govpsu.edu

Cytochrome P450 (CYP) Mediated Biotransformation: Specific Isoform Roles (CYP2C8, CYP3A4)

The hepatic cytochrome P450 (CYP) enzyme system is primarily responsible for the biotransformation of cerivastatin. nih.govfda.govpsu.edu Two main CYP isoforms are involved: CYP2C8 and CYP3A4. wikipedia.orgnih.govpsu.edunih.gov These enzymes catalyze two principal oxidative biotransformation reactions. nih.gov CYP2C8 plays a major role in the formation of the hydroxylated metabolite M23, while both CYP2C8 and CYP3A4 contribute to the formation of the demethylated metabolite M1. wikipedia.orgnih.govpsu.edunih.gov In vitro studies with human liver microsomes indicated that CYP2C8 accounts for a significant portion (up to 60%) of cerivastatin's oxidation to M1 and M23, with CYP3A4 contributing approximately 40%, mainly to M1 formation. psu.edunih.gov

Formation and Biological Activity of Major Metabolites (M1, M23, M24)

Cerivastatin undergoes two main oxidative biotransformation reactions: demethylation of the benzylic methyl ether moiety, leading to the formation of metabolite M1, and stereoselective hydroxylation at one methyl group of the 6-isopropyl substituent, resulting in the formation of metabolite M23. wikipedia.orgnih.govmdpi.com A third, minor metabolite, M24, is formed through the combination of both demethylation and hydroxylation. wikipedia.orgfda.govmdpi.com M24 is generally not detectable in plasma but is found in excreta. wikipedia.orgnih.govmdpi.com

The major circulating blood components are cerivastatin and its pharmacologically active metabolites M1 and M23. fda.govfda.gov These metabolites are also active inhibitors of HMG-CoA reductase, the enzyme targeted by cerivastatin. nih.govresearchgate.net The relative potencies of M1 and M23 are comparable to the parent compound. nih.govfda.govresearchgate.net Specifically, the relative potencies of M1 and M23 have been reported as approximately 50% and 80% of the parent compound, respectively. fda.gov Other sources suggest M1 and M23 have comparable potencies to cerivastatin. wikipedia.orgnih.gov M23 and M24 have shown similar potency to cerivastatin sodium in inhibiting HMG-CoA reductase isolated from rat liver. researchgate.net M1 was found to be slightly less active. researchgate.net

Following administration, M1 and M23 are the major metabolites excreted in urine and feces. fda.gov Approximately 70% of the administered dose is excreted as metabolites in the feces, and about 24% is excreted in the urine. nih.govfda.gov

Here is a table summarizing the major metabolites and their characteristics:

MetaboliteFormation PathwayEnzyme InvolvementCirculating?Biological Activity (HMG-CoA Reductase Inhibition)
M1Demethylation of benzylic methyl etherCYP2C8, CYP3A4YesActive (approx. 50% of parent potency) fda.gov or comparable wikipedia.orgnih.govresearchgate.net
M23Hydroxylation of 6-isopropyl substituentCYP2C8YesActive (approx. 80% of parent potency) fda.gov or comparable wikipedia.orgnih.govresearchgate.net
M24Combination of demethylation and hydroxylationCYP2C8, CYP3A4 (via M1, M23)No (in plasma)Active (comparable to parent potency) researchgate.net

Kinetic Characterization of Metabolite Formation by CYP Allelic Variants

Cerivastatin undergoes oxidative biotransformation primarily catalyzed by the hepatic cytochrome P450 (CYP) enzyme system, specifically involving CYP2C8 and CYP3A4 isoforms fda.govnih.govspringermedizin.de. CYP2C8 is the main contributor to the formation of the major active metabolite, M23 (hydroxycerivastatin), and also contributes to the formation of M1 (desmethylcerivastatin) fda.govnih.govspringermedizin.de. CYP3A4 primarily contributes to the formation of M1 fda.govnih.govspringermedizin.de.

Research into the effect of CYP2C8 genetic variants on cerivastatin metabolism has been conducted. Studies involving heterologously expressed CYP2C8 variants and microsomes from human livers with predetermined CYP2C8 genotypes have shown that certain variants, such as CYP2C8.3 and CYP2C8.4, can lead to increased cerivastatin metabolic clearance compared to the wild-type enzyme. nih.govresearchgate.net. Specifically, recombinant CYP2C8.3 and CYP2C8.4 have demonstrated up to a six-fold increase in cerivastatin metabolic clearance in vitro nih.govresearchgate.net. Microsomes from human livers carrying the CYP2C83 and CYP2C84 alleles exhibited a 2- to 14-fold increase in normalized cerivastatin intrinsic clearance compared to those with only the wild-type allele. nih.govresearchgate.net. These findings suggest that genetic variations in CYP2C8 can significantly alter cerivastatin pharmacokinetics. nih.govresearchgate.net.

CYP2C8 VariantMetabolic Clearance Increase vs Wild-Type (Recombinant Expression)Intrinsic Clearance Increase vs Wild-Type (Human Liver Microsomes)
CYP2C8.3Up to 6-fold nih.govresearchgate.net2- to 14-fold nih.govresearchgate.net
CYP2C8.4Up to 6-fold nih.govresearchgate.net2- to 14-fold nih.govresearchgate.net

Note: Data on specific kinetic parameters (Km, Vmax) for cerivastatin metabolism by different CYP allelic variants were not consistently available across sources within the specified scope.

Metabolic Robustness Due to Dual Biotransformation Pathways

Cerivastatin's metabolism involves two primary cytochrome P450 isoforms, CYP2C8 and CYP3A4 fda.govnih.govspringermedizin.de. This dual pathway of hepatic metabolism is thought to contribute to a degree of metabolic robustness fda.govnih.govspringermedizin.de. Studies examining the effect of potent CYP3A4 inhibitors, such as erythromycin (B1671065) and itraconazole (B105839), have shown that specific inhibition of CYP3A4 resulted in only a moderate increase (1.4- to 1.5-fold) in cerivastatin plasma levels fda.gov. This suggests that when one pathway (CYP3A4) is inhibited, the alternate pathway (CYP2C8) can still effectively metabolize cerivastatin, thereby limiting the extent of the increase in parent drug exposure fda.govnih.govspringermedizin.de.

Preclinical Distribution and Elimination Characteristics

Preclinical studies provide insights into the distribution and elimination of this compound before human trials.

Plasma Protein Binding Characteristics

Cerivastatin is highly bound to plasma proteins, with more than 99% of the circulating drug bound fda.govnih.govspringermedizin.denih.govmedchemexpress.commims.com. Approximately 80% of this binding is specifically to albumin fda.govfda.govnih.govspringermedizin.de. This binding is reversible and remains independent of drug concentration up to 100 mg/L. fda.govfda.govnih.govspringermedizin.de.

CharacteristicValue
Plasma Protein Binding>99% fda.govnih.govspringermedizin.denih.govmedchemexpress.commims.com
Binding to Albumin~80% fda.govfda.govnih.govspringermedizin.de
ReversibilityYes fda.govfda.govnih.govspringermedizin.de
Concentration DependenceIndependent up to 100 mg/L fda.govfda.govnih.govspringermedizin.de

Metabolite Excretion Routes

Cerivastatin itself is largely cleared via metabolism and is not found in significant amounts in either urine or feces fda.govfda.govnih.govspringermedizin.de. The major metabolites, M1 and M23, are the primary forms excreted fda.govfda.govnih.govspringermedizin.de. Following oral administration of radiolabeled cerivastatin, approximately 24% of the radioactivity is excreted in the urine and about 70% is excreted in the feces fda.govfda.gov. The parent compound accounts for less than 2% of the total radioactivity excreted. fda.govfda.gov.

Mechanistic Drug Drug Interaction Studies Involving Cerivastatin Sodium

Cytochrome P450-Mediated Interaction Mechanisms

Cerivastatin (B1668405) is primarily cleared from the body through metabolism catalyzed by the hepatic cytochrome P450 enzyme system nih.gov. Two main CYP isoforms are involved in the biotransformation of cerivastatin: CYP2C8 and CYP3A4 nih.govnih.govfda.gov. CYP2C8 is predominantly responsible for the formation of the major active metabolite, M23, and to a lesser extent, the active metabolite M1. CYP3A4 primarily contributes to the formation of the less abundant metabolite, M1 nih.govfda.govfda.gov. This dual metabolic pathway was initially thought to make cerivastatin less susceptible to interactions involving the inhibition of a single CYP isoform nih.govnih.gov.

Inhibition of Cerivastatin Biotransformation by Specific CYP Inhibitors (e.g., Gemfibrozil)

Gemfibrozil (B1671426), a fibric acid derivative, has been shown to significantly increase cerivastatin plasma concentrations nih.govresearchgate.netmdpi.com. This interaction is primarily due to the inhibition of CYP2C8-mediated metabolism of cerivastatin by gemfibrozil and its glucuronide metabolite nih.govnih.govresearchgate.netmdpi.compsu.edu. Studies using human liver microsomes and recombinant CYP enzymes have demonstrated that gemfibrozil potently inhibits CYP2C8 activity, which is crucial for the formation of the M23 metabolite psu.edu. While gemfibrozil also inhibits CYP3A4, its inhibitory effect on CYP2C8 is more pronounced and considered the primary mechanism for the metabolic interaction with cerivastatin mdpi.compsu.edu.

Data from a pharmacokinetic crossover trial in healthy volunteers illustrated the significant impact of gemfibrozil on cerivastatin exposure. Gemfibrozil increased the area under the plasma concentration-time curve (AUC) of cerivastatin by 559% nih.gov. It also increased the AUC of cerivastatin lactone and metabolite M-1, while markedly reducing the AUC of metabolite M-23 researchgate.net.

Table 1: Impact of Gemfibrozil on Cerivastatin and Metabolite Exposure

CompoundChange in AUC (vs. Placebo)Primary Metabolic Pathway Inhibited by Gemfibrozil
CerivastatinIncreased by 559% nih.govCYP2C8 nih.govnih.govresearchgate.netmdpi.compsu.edu
Cerivastatin LactoneIncreased by 440% researchgate.netNot specified, likely related to reduced metabolism of parent
Metabolite M-1Increased by 435% researchgate.netCYP2C8 and CYP3A4 (CYP2C8 more potent) psu.edu
Metabolite M-23Decreased to 22% researchgate.netCYP2C8 researchgate.netpsu.edu

Note: Data is representative of findings from cited studies and may vary depending on specific study design and dosage.

Impact of CYP3A4 Inhibitors on Cerivastatin Metabolism

Although CYP3A4 contributes to cerivastatin metabolism, its inhibition has a less pronounced effect on cerivastatin plasma levels compared to CYP2C8 inhibition. Clinical studies examining the effect of potent CYP3A4 inhibitors like erythromycin (B1671065) and itraconazole (B105839) showed only a minimal 1.4- to 1.5-fold mean increase in cerivastatin plasma levels fda.govfda.gov. This suggests that the alternate CYP2C8 pathway can effectively metabolize cerivastatin when the CYP3A4 pathway is inhibited fda.govfda.gov.

Table 2: Impact of Potent CYP3A4 Inhibitors on Cerivastatin Exposure

CYP3A4 InhibitorMean Increase in Cerivastatin Plasma Levels
Erythromycin1.4- to 1.5-fold fda.govfda.gov
Itraconazole1.4- to 1.5-fold fda.govfda.gov

Note: Data is representative of findings from cited studies.

Transporter-Mediated Interaction Mechanisms

Hepatic uptake transporters play a crucial role in the clearance of cerivastatin from the bloodstream into hepatocytes, where it undergoes metabolism nih.govdoi.org. Inhibition of these transporters can lead to increased systemic exposure to cerivastatin.

Inhibition of Hepatic Uptake by Immunosuppressants (e.g., Cyclosporin (B1163) A via OATP2)

Cyclosporin A, an immunosuppressant, is known to cause clinically significant drug-drug interactions with cerivastatin nih.govjst.go.jp. Studies have shown that cyclosporin A inhibits the transporter-mediated hepatic uptake of cerivastatin nih.govresearchgate.net. The organic anion transporting polypeptide 2 (OATP2), also known as OATP1B1, is identified as a key transporter involved in the uptake of cerivastatin into hepatocytes doi.orgnih.govniph.go.jp. Cyclosporin A has been shown to inhibit OATP2-mediated uptake of cerivastatin with low Ki values, indicating a potent inhibitory effect nih.govresearchgate.net. In vitro studies demonstrated that while cyclosporin A inhibited cerivastatin uptake at clinically relevant concentrations, its inhibitory effect on cerivastatin metabolism was much weaker nih.govjst.go.jpresearchgate.net. This suggests that the primary mechanism for the interaction between cerivastatin and cyclosporin A is the inhibition of hepatic uptake transporters, particularly OATP2 nih.govjst.go.jpresearchgate.net.

Table 3: Inhibition of Cerivastatin Hepatic Uptake by Cyclosporin A

InhibitorTarget TransporterMechanism of InteractionKi Value (for OATP2 inhibition of Cerivastatin uptake)
Cyclosporin AOATP2 (OATP1B1)Inhibition of hepatic uptake nih.govjst.go.jpresearchgate.net0.2 to 0.7 µM nih.govresearchgate.net

Note: Data is representative of findings from cited studies.

Impact of Other Transport Modulators on Cerivastatin Pharmacokinetics (e.g., Cholestyramine, Antacids)

Cholestyramine, a bile acid sequestrant, can decrease the absorption of cerivastatin drugbank.comdrugbank.com. This interaction is likely due to the binding of cerivastatin to the non-absorbable resin in the gastrointestinal tract, reducing its bioavailability nih.gov. Studies have shown that concomitant administration of cholestyramine and cerivastatin can lead to a decrease in cerivastatin plasma concentrations and AUC fda.govnih.gov. The extent of this reduction can be influenced by the timing of administration of the two drugs fda.govnih.gov.

Antacids containing magnesium-aluminum hydroxide (B78521) have been evaluated for their impact on cerivastatin pharmacokinetics. Studies have indicated that co-administration of these antacids did not significantly affect cerivastatin plasma concentrations fda.gov.

Table 4: Impact of Other Transport Modulators on Cerivastatin Pharmacokinetics

ModulatorMechanism of InteractionImpact on Cerivastatin Pharmacokinetics
CholestyramineDecreased gastrointestinal absorption via binding drugbank.comdrugbank.comnih.govDecreased AUC and Cmax; effect reduced by separating administration times fda.govnih.gov
Magnesium-Aluminum Hydroxide AntacidsPotential impact on absorption (evaluated)No significant effect on plasma concentrations observed fda.gov

Note: Data is representative of findings from cited studies.

Non Traditional Research Applications and Mechanistic Insights of Cerivastatin Sodium

Anti-Cancer Mechanisms in Preclinical Models

Research in various cancer cell lines and animal models has demonstrated the anti-neoplastic potential of cerivastatin (B1668405) sodium, revealing intricate mechanisms that influence cell proliferation, invasiveness, cell cycle progression, and apoptosis.

Cerivastatin sodium has been shown to inhibit the proliferation and invasiveness of malignant cells in preclinical settings. Studies involving aggressive breast cancer cell lines, such as MDA-MB-231, have demonstrated a dose-dependent decrease in cell proliferation upon treatment with this compound. For instance, treatment with 5-50 ng/mL of this compound for three days resulted in up to 40% inhibition of proliferation in MDA-MB-231 cells at a concentration of 25 ng/mL. wikipedia.orgcenmed.com This inhibitory effect extends to the invasive potential of these cells. This compound at concentrations of 10-25 ng/mL for 18 hours significantly inhibited the invasion of MDA-MB-231 cells through Matrigel. wikipedia.orgcenmed.com

The mechanism underlying these anti-proliferative and anti-invasive effects is primarily linked to the inhibition of the mevalonate (B85504) pathway, which subsequently affects the prenylation of small GTPases, particularly RhoA and Ras. wikipedia.orgnih.govabcam.com this compound prevents the synthesis of isoprenoid derivatives like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the membrane localization and signaling of Ras and RhoA, respectively. wikipedia.orgnih.govabcam.com Inhibition of RhoA signaling appears to be a major contributor to the reduced proliferation and invasiveness, leading to the disorganization of actin fibers and the disappearance of focal adhesion sites essential for cell motility. nih.govabcam.com While Ras inactivation also plays a role, it is considered a subsidiary mechanism compared to RhoA inhibition in these contexts. nih.govabcam.com The effects of this compound were notably less pronounced on poorly invasive breast cancer cell lines like MCF-7. wikipedia.orgnih.govabcam.com

Here is a summary of observed effects on MDA-MB-231 breast cancer cells:

EffectConcentration Range (ng/mL)DurationObservationCitation
Inhibition of cell proliferation5-503 daysUp to 40% inhibition at 25 ng/mL wikipedia.orgcenmed.com
Inhibition of invasion through Matrigel10-2518 hoursSignificant decrease in invasiveness wikipedia.orgcenmed.com
Cell cycle arrest2536 hoursG1/S phase arrest wikipedia.orgcenmed.comwikipedia.org

In addition to inhibiting proliferation, this compound has been shown to induce cell cycle arrest in various neoplastic cell lines. In MDA-MB-231 breast cancer cells, treatment with 25 ng/mL of this compound for 36 hours resulted in an arrest of the cell cycle in the G1/S phase. wikipedia.orgcenmed.comwikipedia.org This arrest was associated with a marked increase in the level of p21(Waf1/Cip1), a key cell cycle inhibitor. wikipedia.orgcenmed.comnih.gov

Furthermore, in studies investigating uveal melanoma cell lines, synergistic concentrations of cerivastatin in combination with the MEK inhibitor trametinib (B1684009) induced a massive arrest of proliferation and cell cycle. wikipedia.orgciteab.com This combined treatment blocked the cell cycle in the G0/G1 phase in all tested uveal melanoma cells. wikipedia.org

This compound has demonstrated the ability to induce apoptosis in specific types of malignant cells. It has been identified as particularly potent in the induction of apoptosis in highly metastatic osteosarcoma cells. wikipedia.orgwikipedia.org

In uveal melanoma cell lines, this compound enhanced apoptosis, especially when used in combination with trametinib. wikipedia.orgciteab.com Synergistic concentrations of this combination led to increased apoptosis, characterized by the expression of cleaved Poly(ADP-Ribose) Polymerase 1 (PARP1) and active caspase3. wikipedia.org Cerivastatin has also been shown to induce apoptosis in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines. mims.com This induction of apoptosis by statins, including cerivastatin, is linked to the inhibition of the mevalonate pathway and the subsequent suppression of isoprenoid biosynthesis, which activates mitochondrial apoptotic signaling pathways. mims.com

Preclinical research has highlighted the synergistic anti-neoplastic effects of this compound when combined with other molecularly targeted agents, particularly MEK inhibitors, in the context of uveal melanoma. Studies have shown that combining cerivastatin with trametinib, a MEK inhibitor, results in synergistic inhibition of proliferation, induction of cell cycle arrest, and enhanced apoptosis in uveal melanoma cell lines, including those with high metastatic risk (monosomic, BAP1-mutated UPMM3 and UPMM2 cells) and those derived from liver metastasis (OMM2.5 cells). wikipedia.orgciteab.comwikipedia.org

The synergy observed with MEK inhibitors is attributed, in part, to statins' ability to interfere with YAP oncogenic activity by inhibiting the mevalonate pathway, thereby affecting the geranyl-geranylation and subcellular localization of Rho-GTPase. wikipedia.orgwikipedia.orgwikipedia.org The combined treatment with trametinib and cerivastatin reduced ERK and AKT phosphorylation and increased the inactive, cytoplasmic form of YAP. wikipedia.orgciteab.com This synergistic effect was also observed in vivo, where oral administration of trametinib and cerivastatin significantly reduced tumor growth in mice compared to single-drug treatments. wikipedia.org The synergistic concentrations of cerivastatin were significantly lower than its IC50 value when used alone, which is notable given its discontinuation for clinical use due to toxicity concerns. wikipedia.org

Apoptosis Induction in Specific Malignant Cell Types (e.g., Osteosarcoma, Uveal Melanoma)

Immunomodulatory and Anti-inflammatory Research

Beyond its effects on cancer cells, this compound and other statins have demonstrated immunomodulatory and anti-inflammatory properties in experimental settings. These effects are often referred to as pleiotropic effects and extend beyond their primary lipid-lowering function. citeab.comguidetopharmacology.org

This compound has been shown to modulate the production of pro-inflammatory cytokines and other mediators of inflammation in experimental models. It can reduce monocyte adhesion to vascular endothelium by decreasing the expression of integrins and deactivating RhoA. citeab.com Statins, including cerivastatin, can inhibit the expression of adhesion molecules crucial for monocyte attachment and adhesion to the vascular endothelium. wikipedia.org They have also been shown to inhibit the expression of cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). citeab.com

Further mechanistic insights indicate that statins can inhibit key inflammatory signaling pathways, including NF-kB, TNF-a, and IL-1b. citeab.com Cerivastatin's inhibitory effect on the expression of urokinase-type plasminogen activator (u-PA) and the secretion of matrix metalloproteinase-9 (MMP-9) by peripheral blood monocytes is linked to the inhibition of NF-kappa B translocation into the nucleus, dependent on RhoA inhibition. citeab.com This modulation of monocyte function by cerivastatin may contribute to its protective effects against atherothrombotic events. citeab.com

Enhancement of Pathogen Clearance in Preclinical Infection Models

Preclinical studies have investigated the potential of cerivastatin to influence the host response to infection, specifically examining its effects on pathogen clearance. Research in murine models of infection has indicated that cerivastatin treatment can lead to accelerated bacterial clearance. For instance, significantly accelerated bacterial clearance was observed in cerivastatin-treated mice 24 hours after Salmonella typhimurium infection and 48 hours after Staphylococcus aureus infection medkoo.com. This suggests a potential immunomodulatory effect of cerivastatin that contributes to improved host defense against bacterial pathogens in these experimental settings.

Organoprotective Mechanisms in Preclinical Disease Models

Beyond its effects on lipid metabolism, preclinical research has delved into the organoprotective properties of this compound in various disease models, including those involving renal injury.

Attenuation of Angiotensin II-Induced Renal Injury

Studies using preclinical models have demonstrated that cerivastatin can attenuate renal injury induced by Angiotensin II (Ang II), a key mediator in the pathogenesis of various kidney diseases nih.gov. This protective effect has been observed to occur independently of cerivastatin's blood pressure-lowering or cholesterol-lowering effects fu-berlin.descilit.comphysiology.orgkarger.com.

In models such as double transgenic rats harboring human renin and angiotensinogen (B3276523) genes (dTGR), which develop severe renal damage related to Ang II, cerivastatin treatment has been shown to improve renal function parameters. For example, studies in dTGR rats treated with cerivastatin showed reduced urea (B33335) and creatinine (B1669602) values compared to untreated controls oup.comoup.com. Cerivastatin also reduced albuminuria in these models oup.comoup.comoup.com.

Mechanistic investigations have revealed that cerivastatin's protective effects in Ang II-induced renal injury involve the modulation of key signaling pathways and inflammatory responses. Cerivastatin has been shown to attenuate the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), which are involved in inflammation and cellular proliferation oup.comoup.com. It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) in the kidney oup.comahajournals.org. Furthermore, cerivastatin treatment reduced perivascular leukocyte infiltration and the expression of adhesion molecules like ICAM-1 and VCAM-1 in the kidneys of treated rats, alongside a reduction in inflammatory mediators such as Interleukin 6 (IL-6) and inducible nitric oxide synthase (iNOS) oup.com. Improvements in interstitial injury have also been noted with cerivastatin treatment in preclinical models of renal damage karger.comoup.comoup.com.

The following table summarizes some findings related to cerivastatin's effects in preclinical models of Ang II-induced renal injury:

Study ModelKey FindingRelated Mechanism(s) InvestigatedSource
dTGR rats (Ang II-dependent)Reduced mortality, preserved renal function, decreased albuminuria, reduced cardiac hypertrophy. oup.comoup.comAttenuation of NF-κB and AP-1 activation, inhibition of ERK phosphorylation, reduced inflammation (leukocyte infiltration, IL-6, iNOS). oup.comoup.comahajournals.org oup.comoup.comahajournals.org
5/6 Nephrectomy ratsPreserved renal function, improved interstitial injury. oup.comoup.comDid not influence albuminuria or NF-κB activation in this specific model alone, but combination normalized NF-κB. oup.comoup.com oup.comoup.com
Ang II-induced hypertensive ratsInhibited increase in BUN, serum creatinine, and urinary protein levels. nih.govInactivation of ERK and NF-κB signaling. nih.gov nih.gov

These findings underscore the multifaceted actions of this compound in preclinical models of renal injury, pointing towards mechanisms that extend beyond its primary role as an HMG-CoA reductase inhibitor.

Advanced Research Methodologies and Approaches for Cerivastatin Sodium Studies

In Vitro Cellular and Molecular Assays for Mechanistic Elucidation

In vitro cellular and molecular assays have been instrumental in understanding the fundamental mechanisms by which cerivastatin (B1668405) sodium exerts its effects. These assays often involve treating various cell lines with cerivastatin sodium and observing the resulting changes in cellular processes and molecular targets.

Studies have demonstrated that this compound can inhibit the proliferation of certain cell lines, such as highly invasive breast cancer cells (MDA-MB-231), in a dose-dependent manner oup.commedchemexpress.commedchemexpress.comtargetmol.com. For instance, treatment of MDA-MB-231 cells with this compound at concentrations up to 25 ng/mL resulted in up to 40% inhibition of cell proliferation oup.commedchemexpress.commedchemexpress.comtargetmol.com. Higher concentrations (50 ng/mL) were noted to affect cell viability oup.com. This inhibitory effect on proliferation has been linked to the induction of a cell cycle block in the G1/S phase after 36 hours of treatment oup.commedchemexpress.commedchemexpress.com. This cell cycle arrest was not observed with shorter incubation times (18 hours) oup.commedchemexpress.commedchemexpress.com. Further molecular investigations revealed that this compound treatment led to a marked increase in the level of the cyclin-dependent kinase inhibitor p21Waf1/Cip1, with increased p21 transcript levels observed after 12 hours of treatment medchemexpress.commedchemexpress.com.

Interactive Table 1: Effect of this compound on MDA-MB-231 Cell Proliferation and Cell Cycle

EffectConcentration (ng/mL)Incubation TimeObservationSource
Proliferation Inhibition5-503 daysDose-dependent decrease (up to 40% at 25) medchemexpress.commedchemexpress.comtargetmol.com
Cell Cycle Block2536 hoursArrest in G1/S phase oup.commedchemexpress.commedchemexpress.com
Increased p21Waf1/Cip1 Level2518 hoursMarked increase medchemexpress.commedchemexpress.com
Increased p21 Transcript2512 hoursIncrease in mRNA levels medchemexpress.commedchemexpress.com

Beyond proliferation, in vitro assays have explored the impact of this compound on cell invasiveness and migration. Studies using Matrigel invasion assays have shown that this compound can significantly decrease the invasion of MDA-MB-231 cells oup.commedchemexpress.commedchemexpress.comtargetmol.com. This anti-invasive effect was observed after 18 hours of incubation with cerivastatin oup.com. The mechanism behind this has been linked to the inhibition of RhoA, a protein involved in cell signaling, leading to its delocalization from the cell membrane to the cytosol and inducing morphological changes medchemexpress.commedchemexpress.comtargetmol.com. The anti-invasive effects were shown to be reversed by the addition of geranylgeranyl pyrophosphate (GGPP), a downstream product of the mevalonate (B85504) pathway, further supporting the role of RhoA inhibition researchgate.netnih.gov.

Furthermore, this compound has been shown to inactivate NFκB in a RhoA inhibition-dependent manner, resulting in decreased expression of urokinase and metalloproteinase-9, proteases involved in cell migration medchemexpress.commedchemexpress.comnih.gov.

In the context of atherosclerosis research, in vitro studies using human THP-1 macrophage cells demonstrated that cerivastatin significantly inhibited the expression of pro-atherosclerotic genes such as monocyte chemoattractant protein-1 (MCP-1) and C-C chemokine receptor type 2 (CCR2) at both mRNA and protein levels cmbl.org.pl. This effect was mediated through the induction of Kruppel-like factor 2 (KLF2) transcription cmbl.org.pl. The regulation of MCP-1, CCR2, and KLF2 by cerivastatin was found to be dependent on the isoprenoid pathway, as adding mevalonate, farnesyl pyrophosphate (FPP), or GGPP reversed these effects cmbl.org.pl.

In Vivo Animal Models for Pharmacological and Pathophysiological Investigations

Studies in rats and dogs have shown that this compound is a highly potent inhibitor of hepatic cholesterol synthesis in vivo fda.govnih.gov. The ED50 (effective dose for 50% inhibition) for inhibiting hepatic [14C]cholesterol synthesis from [14C]acetate in rats and dogs after oral administration was reported to be 0.002 mg/kg body weight nih.gov. This dose was significantly lower than that required for lovastatin (B1675250) (0.3 mg/kg) nih.gov.

In subchronic studies in dogs, a dose of 0.03 mg/kg of this compound lowered serum LDL cholesterol concentration by 35%, comparable to doses of 8-10 mg/kg of lovastatin nih.gov. Studies in cholestyramine-primed dogs showed that 0.1 mg/kg of this compound orally administered markedly decreased serum triglycerides by up to 70% nih.gov.

Interactive Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelDose (mg/kg)ObservationComparison to Lovastatin (approx.)Source
Rat/Dog (acute oral)0.00250% inhibition of hepatic cholesterol synthesis0.3 mg/kg nih.gov
Dog (subchronic)0.0335% reduction in serum LDL cholesterol8-10 mg/kg nih.gov
Dog (cholestyramine-primed)0.1Up to 70% decrease in serum triglyceridesNot specified nih.gov
WHHL Rabbit0.15 (subcutaneous)Significant decrease in total cholesterol (39%), phospholipid (33%) nih.gov. Suppression of atherosclerosis and xanthoma nih.gov.Not specified nih.gov

The Watanabe heritable hyperlipidemic (WHHL) rabbit model, which spontaneously develops atherosclerosis due to hypercholesterolemia, has been used to study the effects of this compound on atherosclerosis progression and plaque composition nih.gov. While oral administration of this compound resulted in extremely low plasma concentrations and no decrease in plasma lipid levels in WHHL rabbits, subcutaneous injection at doses of 0.15, 0.3, or 0.6 mg/kg led to a reduction in plasma cholesterol levels and suppression of atherosclerosis and xanthoma nih.gov. Specifically, at the end of one study, the total cholesterol levels in the cerivastatin group (0.15 mg/kg subcutaneous) were significantly decreased by 39% compared to the control group nih.gov. Phospholipid levels were also significantly decreased by 33%, although the decrease in triglyceride levels was not significant nih.gov.

Animal models have also been used to assess the potential for genotoxicity and carcinogenicity. In vivo studies, such as the mouse Micronucleus Test, showed no evidence of genotoxicity for this compound fda.gov.

Molecular Biology and Proteomics Techniques for Gene and Protein Expression Analysis

Molecular biology and proteomics techniques play a vital role in dissecting the effects of this compound on gene and protein expression profiles, providing insights into its mechanisms beyond HMG-CoA reductase inhibition.

Studies have utilized techniques like quantitative PCR and Western blotting to measure the expression levels of specific genes and proteins in response to this compound treatment. For instance, in human THP-1 macrophage cells, cerivastatin significantly inhibited the mRNA and protein expression of MCP-1 and CCR2 while inducing the transcription of KLF2 cmbl.org.pl. The use of siRNA to reduce KLF2 expression blocked the inhibitory effects of cerivastatin on MCP-1 and CCR2, demonstrating the importance of KLF2 in this pathway cmbl.org.pl.

In studies investigating the anti-proliferative effects of this compound in breast cancer cells, molecular techniques revealed an increase in p21Waf1/Cip1 mRNA and protein levels, contributing to the observed G1/S cell cycle arrest medchemexpress.commedchemexpress.com.

Proteomics approaches, while not explicitly detailed in the provided snippets for this compound specifically, are generally used to analyze global protein changes in response to drug treatment, which can complement gene expression data and provide a broader understanding of the cellular impact. The search results mention the use of techniques like Western blotting for protein analysis cmbl.org.pl.

Enzyme Kinetic Assays and Metabolic Profiling Methodologies

Enzyme kinetic assays are fundamental to characterizing the interaction of this compound with its primary target, HMG-CoA reductase, and understanding its metabolic fate. Metabolic profiling methodologies identify and quantify the metabolites of this compound, providing insights into its biotransformation pathways.

This compound is a potent competitive inhibitor of HMG-CoA reductase fda.govfda.govwikipedia.orgfda.govtargetmol.comnih.govfda.govnih.govselleckchem.comabcam.com. Enzyme inhibition tests have determined its Ki value for HMG-CoA reductase extracted from rat liver to be 1.3 x 10⁻⁹ M fda.govtargetmol.comnih.govselleckchem.com. This indicates a high affinity for the enzyme, significantly lower than that of lovastatin (1.5 x 10⁻⁷ M) fda.govnih.gov.

Metabolic profiling studies, primarily using in vitro systems like human liver microsomes and recombinant CYP enzymes, have identified the major biotransformation pathways of this compound wikipedia.orgfda.govfda.govnih.govnih.govpsu.edunih.gov. Cerivastatin is metabolized by the hepatic cytochrome P450 (CYP) enzyme system, specifically involving CYP2C8 and CYP3A4 wikipedia.orgfda.govfda.govnih.govpsu.edunih.gov.

Two major active metabolites are formed: M1 (desmethylcerivastatin) and M23 (hydroxylated cerivastatin) wikipedia.orgfda.govfda.govnih.govnih.govpsu.edunih.gov. CYP2C8 is primarily involved in the formation of M23 and, to a lesser extent, M1, while CYP3A4 primarily contributes to M1 formation fda.govfda.govnih.gov. A minor secondary metabolite, M24 (hydroxylated and demethylated), is also formed but is not typically detected in plasma nih.govnih.gov.

Enzyme kinetic assays with recombinant CYP enzymes and human liver microsomes have determined the kinetic parameters for the formation of these metabolites. Although the Km of cerivastatin for CYP2C8 (16.8 µM) is lower than for CYP3A4 (64.7 µM), the intrinsic clearances (Vmax/Km) for both enzymes are reported to be close (0.034 for CYP2C8 and 0.027 for CYP3A4) fda.gov.

Metabolic profiling methodologies utilize techniques like HPLC coupled with mass spectrometry (LC-MS/MS) to quantify cerivastatin and its metabolites in biological samples nih.govpsu.eduresearchgate.netresearchgate.net. These methods are crucial for pharmacokinetic studies and understanding drug-drug interactions nih.govpsu.eduresearchgate.netresearchgate.net.

Interactive Table 3: this compound Metabolism

MetaboliteFormation Pathway InvolvedPrimary Enzyme(s) InvolvedActivity Relative to ParentSource
M1DemethylationCYP2C8, CYP3A4Comparable/Slightly Less wikipedia.orgfda.govfda.govnih.govnih.govpsu.edunih.govnih.gov
M23HydroxylationCYP2C8Comparable wikipedia.orgfda.govfda.govnih.govnih.govpsu.edunih.govnih.gov
M24Hydroxylation & DemethylationNot specifiedActive (minor metabolite) nih.govnih.gov

Transporter Functional Assays and Characterization

Drug transporters play a significant role in the absorption, distribution, metabolism, and excretion of drugs. Functional assays are used to characterize the interaction of this compound with various transporters, particularly those involved in hepatic uptake, which is crucial for its action as an HMG-CoA reductase inhibitor.

Studies have investigated the interaction of cerivastatin with organic anion transporting polypeptides (OATPs), particularly OATP1B1 (also known as SLCO1B1), which is highly expressed in the liver and is known to transport statins nih.govresearchgate.netevotec.comacs.org. In vitro functional cellular assays using HEK293 cells stably transfected with OATP1B1 have demonstrated that OATP1B1 mediates the uptake of cerivastatin nih.govresearchgate.net.

These assays involve incubating cells expressing the transporter with radiolabeled or unlabeled cerivastatin and measuring its intracellular accumulation nih.govresearchgate.net. By comparing uptake in cells expressing the transporter to control cells (e.g., empty vector transfected cells), the transporter-specific uptake can be determined nih.govresearchgate.net.

Research has also utilized transporter functional assays to investigate the impact of genetic variants of OATP1B1 on cerivastatin uptake nih.govresearchgate.net. Studies analyzing various SLCO1B1 nonsynonymous variants and haplotypes found that several were associated with a significant reduction in cerivastatin uptake compared to the reference OATP1B1 nih.govresearchgate.net. For example, the V174A, R57Q, P155T variants, and the OATP1B114 and OATP1B115 haplotypes showed significantly reduced cerivastatin uptake nih.govresearchgate.net.

Furthermore, transporter functional assays are used to assess potential drug-drug interactions at the transporter level. These assays involve co-incubating cells with cerivastatin and other drugs to see if the co-administered drug inhibits cerivastatin uptake mediated by the transporter nih.govresearchgate.net. Studies have shown that certain drugs, such as clopidogrel (B1663587) and several others, can inhibit OATP1B1-mediated uptake of cerivastatin nih.govresearchgate.net.

Interactive Table 4: Effect of SLCO1B1 Variants on Cerivastatin Uptake (Relative to Reference OATP1B1)

SLCO1B1 Variant/HaplotypeCerivastatin Uptake (% of Reference)Source
V174A32% nih.govresearchgate.net
R57Q18% nih.govresearchgate.net
P155T72% nih.govresearchgate.net
Frameshift Insertion3.4% nih.govresearchgate.net
OATP1B1142.1% nih.govresearchgate.net
OATP1B1155.7% nih.govresearchgate.net

Advanced Analytical Chemistry Techniques for Metabolite Identification and Quantification

Advanced analytical chemistry techniques are indispensable for the identification, structural elucidation, and accurate quantification of this compound and its metabolites in various biological matrices. These techniques are critical for pharmacokinetic studies, metabolic profiling, and drug interaction assessments.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a widely used technique for the analysis of cerivastatin and its metabolites nih.govpsu.eduresearchgate.netresearchgate.net. LC-MS/MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes in complex biological samples like plasma, serum, and liver microsome incubations nih.govpsu.eduresearchgate.netresearchgate.net.

Specific LC-MS/MS methods for cerivastatin and its metabolites have been developed and validated. These methods typically involve sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), chromatographic separation on a reversed-phase column, and detection using an electrospray ionization (ESI) source in positive ion mode nih.govpsu.eduresearchgate.net. Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and an internal standard nih.govresearchgate.net.

For example, one method for quantifying cerivastatin and its metabolites (M1 and M23) in human liver microsome incubations used HPLC in tandem with an electrospray-Mass Spectrometer nih.gov. Cerivastatin and metabolites were detected under ES positive ionization as [M+1]+ ions nih.gov. The assay specifications included limits of quantitation (LOQ) and linearity ranges nih.gov.

HPLC with UV detection has also been used for the determination of cerivastatin in pharmaceutical dosage forms and human serum, although LC-MS/MS generally offers higher sensitivity for low concentrations in biological matrices nih.govresearchgate.net.

These advanced analytical techniques enable researchers to accurately measure the concentrations of cerivastatin and its active and inactive metabolites over time, providing crucial data for pharmacokinetic modeling, understanding metabolic pathways, and evaluating the impact of factors like genetic polymorphisms and concomitant medications on drug exposure nih.govpsu.eduresearchgate.netresearchgate.netnih.govresearchgate.netmedkoo.com.

Future Directions and Unexplored Research Avenues for Cerivastatin Sodium

Elucidation of Novel Molecular Targets Beyond HMG-CoA Reductase

While cerivastatin (B1668405) sodium is primarily known for inhibiting HMG-CoA reductase, research indicates it may interact with other molecular targets. Studies have shown that cerivastatin can inhibit the proliferation and invasiveness of certain cancer cells, mainly through the inhibition of RhoA. medchemexpress.commedchemexpress.com It has also been observed to induce inactivation of NFκB in a RhoA inhibition-dependent manner, leading to decreased expression of urokinase and metalloproteinase-9. medchemexpress.com These findings suggest that cerivastatin's effects extend beyond cholesterol synthesis regulation and involve pathways related to cell growth, migration, and inflammation. Further research is needed to comprehensively identify and characterize these novel molecular targets and understand the downstream effects of cerivastatin binding or modulation.

Application in Emerging Preclinical Disease Models (excluding human clinical disease)

Despite its withdrawal from clinical use, cerivastatin sodium continues to be investigated in various preclinical disease models to explore its potential therapeutic effects independent of its use for hypercholesterolemia in humans. Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, a model for endogenous hypercholesterolemia, have shown that cerivastatin can retard the progression of atherosclerosis by reducing plaque size and macrophage accumulation. nih.govahajournals.orgahajournals.org Cerivastatin has also been shown to suppress the growth and activation of macrophages in culture. ahajournals.orgahajournals.org Furthermore, preclinical research has explored cerivastatin's potential in cancer models, demonstrating inhibition of proliferation and invasiveness in breast cancer cell lines and showing synergistic effects with other therapies in uveal melanoma models in mice. medchemexpress.commedchemexpress.commdpi.com Studies in mice have also indicated that cerivastatin can offer protection against sepsis-related death by reducing proinflammatory cytokines and enhancing bacterial clearance. medkoo.com These examples highlight the ongoing use of cerivastatin in diverse animal and in vitro models to uncover potential therapeutic applications in areas such as cardiovascular disease, oncology, and infectious diseases, strictly within a research context.

Development of Advanced Synthetic Routes and Analogues for Research Purposes

The synthesis of this compound and the exploration of its structural analogues remain relevant for research. Developing advanced synthetic routes could potentially lead to more efficient or cost-effective methods for producing cerivastatin or related compounds for laboratory use. The creation and study of cerivastatin analogues with modifications to its core structure could help to elucidate structure-activity relationships and potentially identify compounds with more favorable properties for specific research applications, such as enhanced selectivity for novel targets or altered metabolic profiles. Research standards for cerivastatin and its related impurities and stable isotopes are available, supporting ongoing synthetic and analytical studies. axios-research.com

Computational Modeling of Cerivastatin-Target Interactions and Pharmacophore Development

Computational approaches, such as molecular docking and pharmacophore modeling, can be valuable tools for understanding how cerivastatin interacts with its known and potential novel molecular targets. nih.govresearchgate.netacs.org Given its potent activity and interactions beyond HMG-CoA reductase, computational modeling could help to predict binding affinities to other proteins or enzymes. nih.govresearchgate.net Pharmacophore models, which describe the essential features of a molecule required for its biological activity, can be developed based on cerivastatin's structure and its interactions with various targets. acs.org These models can then be used to screen databases of compounds to identify novel molecules with similar interaction profiles or to guide the design of new cerivastatin analogues with tailored properties for research purposes. acs.org Computational models are increasingly used to predict drug-transporter interactions, and cerivastatin's interaction with transporters like OATP1B1 has been studied computationally, highlighting the utility of these methods in understanding its disposition and potential interactions. nih.govresearchgate.net

Q & A

Q. What experimental methodologies are recommended for quantifying cerivastatin sodium's inhibition of HMG-CoA reductase?

Answer: The inhibition potency (Ki) of this compound can be determined using enzyme activity assays with radiolabeled substrates (e.g., [³H]HMG-CoA). Competitive inhibition kinetics are analyzed via Lineweaver-Burk plots or nonlinear regression. For cellular studies, LC-MS/MS is used to measure downstream isoprenoid levels (e.g., FPP, GGPP) in treated cells, normalized to protein content .

Q. How can researchers validate the purity and identity of this compound in experimental preparations?

Answer: Analytical techniques like reverse-phase HPLC (RP-HPLC) with UV detection at 242 nm are standard for purity assessment. For structural confirmation, NMR and high-resolution mass spectrometry (HRMS) are employed. In pharmacological studies, reference standards should be used to confirm batch consistency .

Q. What cell models are appropriate for studying this compound's lipid-lowering effects?

Answer: Primary hepatocytes or immortalized liver cell lines (e.g., HepG2) are commonly used. For mechanistic studies, human-induced pluripotent stem cell-derived myocytes (hiPSC-MCs) enable evaluation of statin-induced myotoxicity. Dose-response experiments (e.g., 1–50 µM) with viability assays (MTT, LDH release) are critical .

Q. How should pharmacokinetic parameters of this compound be assessed in preclinical studies?

Answer: Oral bioavailability and plasma half-life are determined in rodent models via LC-MS/MS. Key parameters include Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), and AUC (area under the curve). Tissue distribution studies require homogenization followed by metabolite extraction and quantification .

Advanced Research Questions

Q. How can contradictory findings on this compound's safety profile be reconciled across studies?

Answer: Discrepancies may arise from differences in model systems (e.g., species-specific metabolism) or dosing regimens. Meta-analyses should stratify data by study design (e.g., in vitro vs. in vivo), statistical power, and endpoint definitions (e.g., myotoxicity thresholds). Sensitivity analyses can identify confounding variables like concurrent MVA pathway supplementation .

Q. What strategies resolve conflicting data on this compound's anticancer effects?

Answer: Mechanistic studies should distinguish direct HMG-CoA reductase inhibition from off-target effects (e.g., RhoA/Ras pathway modulation). Transcriptomic profiling (RNA-seq) and proteomics (e.g., puromycin-based SUnSET assay) can clarify dose-dependent responses. Co-treatment with isoprenoids (e.g., geranylgeraniol) validates pathway-specific effects .

Q. How can hiPSC-MCs be optimized to model statin-induced myopathy?

Answer: Differentiate hiPSCs into myocytes under serum-free conditions to avoid confounding lipid sources. Monitor proteostasis markers (e.g., Atrogin-1, MuRF1) via qRT-PCR and immunoblotting. Use multi-omics integration (metabolomics + transcriptomics) to identify critical nodes in protein synthesis and degradation pathways .

Q. What experimental designs address this compound's pleiotropic effects beyond lipid modulation?

Answer: Employ CRISPR-Cas9 knockout models to isolate HMGCR-dependent vs. -independent effects. For example, HMGCR-null cells treated with this compound can reveal off-target interactions. Phosphoproteomic screens or thermal shift assays further identify non-canonical targets .

Q. How should researchers assess this compound's impact on mitochondrial function?

Answer: Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) using Seahorse assays. Combine this with mitochondrial membrane potential dyes (e.g., JC-1) and ROS probes (e.g., DCFH-DA) to evaluate bioenergetic stress. Validate findings with rescue experiments using antioxidants (e.g., NAC) .

Methodological Notes

  • Data Interpretation : Use one-way ANOVA with post hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to enhance reproducibility .
  • Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees. For human cell models, adhere to biosafety protocols and donor consent requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.